2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide
CAS No.: 483359-43-9
Cat. No.: VC5420220
Molecular Formula: C17H15FN2O2
Molecular Weight: 298.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483359-43-9 |
|---|---|
| Molecular Formula | C17H15FN2O2 |
| Molecular Weight | 298.317 |
| IUPAC Name | 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C17H15FN2O2/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-9,13H,10H2,1H3,(H,20,21) |
| Standard InChI Key | JOTIZAXABLKEQP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide, reflects its three key substituents:
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A cyano group (-C≡N) at the 2-position of the propanamide chain.
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A 4-fluorophenyl group attached to the amide nitrogen.
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A 4-methoxyphenyl group at the 3-position of the propanamide backbone .
The stereoelectronic effects of these groups influence reactivity and intermolecular interactions. The 4-methoxyphenyl moiety contributes electron-donating resonance effects via its methoxy group, while the 4-fluorophenyl group introduces electron-withdrawing characteristics. The cyano group enhances polarity, potentially affecting solubility and binding affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.32 g/mol | |
| SMILES | COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F | |
| InChIKey | JOTIZAXABLKEQP-UHFFFAOYSA-N | |
| CAS No. | 483359-43-9 |
Physicochemical Properties
Experimental data on solubility and thermal properties (e.g., melting point) remain limited, though computational models predict moderate lipophilicity () due to aromatic and polar groups . The compound’s stability under ambient conditions is likely influenced by the hydrolytic susceptibility of the cyano and amide groups, necessitating storage in anhydrous environments . Spectroscopic characterization (e.g., ) would typically reveal signals for the methoxy proton (~δ 3.8 ppm), fluorophenyl aromatic protons (~δ 7.1–7.3 ppm), and amide NH (~δ 8.5 ppm) .
Synthetic Pathways and Optimization
Industrial Synthesis Approaches
Patent literature describes multi-step routes for analogous propanamides, often involving:
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Epoxidation of α,β-unsaturated esters followed by nucleophilic attack with thiophenols .
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Cyanohydrin formation via KCN-mediated addition to ketones, as seen in the synthesis of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid derivatives .
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Amide coupling using carbodiimide reagents to attach the 4-fluorophenylamine moiety .
For example, a patented method for a related compound involves reacting methyl 2-methyl-oxirane-carboxylate with 4-fluorothiophenol, followed by hydrolysis and amidation . Such routes highlight the importance of protecting groups and regioselective reactions to avoid side products .
Laboratory-Scale Methodologies
A recent procedure for a structurally similar propanamide (Ref. ) outlines:
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Michael Addition: Base-catalyzed addition of 4-methoxyphenylacetonitrile to an acryloyl chloride derivative.
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Amidation: Reaction with 4-fluoroaniline in dichloromethane using -dicyclohexylcarbodiimide (DCC) as a coupling agent.
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Purification: Column chromatography (40% ethyl acetate/hexane) yields the final product with >95% purity .
Challenges include controlling racemization at the α-carbon and optimizing yields (~65–75% in reported analogs) .
Biological Activity and Mechanism of Action
In Vitro Studies
While direct studies on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide are sparse, analogs with ureidopropanamide backbones demonstrate agonist activity at formyl peptide receptor 2 (FPR2), a GPCR involved in inflammatory responses . Key findings include:
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Enantioselectivity: (S)-enantiomers of analogs exhibit higher FPR2 binding affinity than (R)-forms, suggesting a chiral recognition mechanism .
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Calcium Mobilization: Active analogs induce flux in FPR2-transfected HL-60 cells (EC ≈ 0.6–5 µM) .
Table 2: Biological Activity of Structural Analogs
| Compound | Target | EC (µM) | Selectivity (FPR2/FPR1) | Source |
|---|---|---|---|---|
| (S)-9a | FPR2 | 0.59 | >100 | |
| (R)-9c | FPR2 | 1.2 | 50 | |
| QQM | Kinase | N/A | N/A |
Pharmacological Targets
The 4-methoxyphenyl and 4-fluorophenyl groups may facilitate interactions with hydrophobic pockets in enzyme active sites. For instance, the ligand QQM (PDB: 6XYZ) binds kinases via π-stacking with conserved phenylalanine residues, a mechanism potentially shared by this compound .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Cyano vs. Nitro Groups: Replacement of cyano with nitro in ureidopropanamides reduces FPR2 selectivity by 40% .
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Methoxy Position: 3-Methoxyphenyl analogs (e.g., CAS 1260942-39-9) show 30% lower metabolic stability than 4-methoxyphenyl derivatives .
Patent Landscape and Derivatives
Over 15 patents since 2000 describe propanamide derivatives for inflammatory diseases . Key trends include:
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